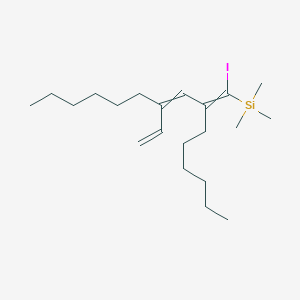
(4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane is a complex organosilicon compound It features a unique structure with an ethenyl group, a hexyl chain, an iodine atom, and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane typically involves multiple steps. One common method includes the following steps:
Formation of the dienyl iodide: This can be achieved through the iodination of a suitable diene precursor.
Introduction of the ethenyl group: This step involves the addition of an ethenyl group to the iodinated diene.
Attachment of the trimethylsilyl group: This is usually done through a hydrosilylation reaction, where a trimethylsilane reagent is added to the compound under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler silane derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction can produce simpler silanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
While specific biological applications are less common, the compound’s derivatives may be explored for potential use in drug development and biochemical research.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it versatile for creating materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific reaction it undergoes. For example, in hydrosilylation reactions, the compound acts as a source of the trimethylsilyl group, which can be transferred to other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane: Similar structure but lacks the ethenyl group.
Trimethylsilane: A simpler compound with only the trimethylsilyl group.
Uniqueness
What sets (4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane apart is its combination of functional groups, which provides a unique reactivity profile. This makes it particularly useful in synthetic chemistry for creating complex molecules.
Propriétés
Numéro CAS |
827033-78-3 |
|---|---|
Formule moléculaire |
C21H39ISi |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
(4-ethenyl-2-hexyl-1-iododeca-1,3-dienyl)-trimethylsilane |
InChI |
InChI=1S/C21H39ISi/c1-7-10-12-14-16-19(9-3)18-20(17-15-13-11-8-2)21(22)23(4,5)6/h9,18H,3,7-8,10-17H2,1-2,4-6H3 |
Clé InChI |
QBAGJIRPFDOOAP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=CC(=C([Si](C)(C)C)I)CCCCCC)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


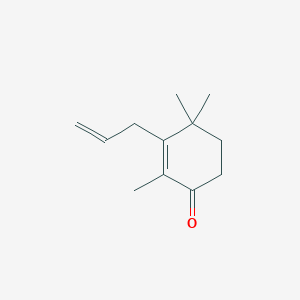
![[3-[[3-(Trifluoromethyl)phenyl]methoxy]phenyl]thiourea](/img/structure/B14214002.png)
![Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B14214015.png)
![2-[4-(Docosyloxy)phenyl]-1-methylpyrrolidine](/img/structure/B14214022.png)
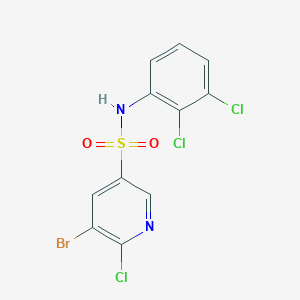
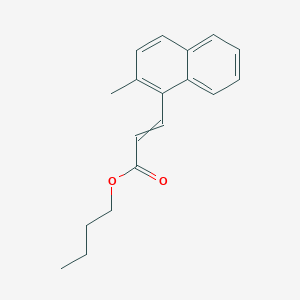
![(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B14214037.png)
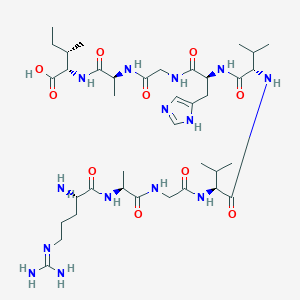

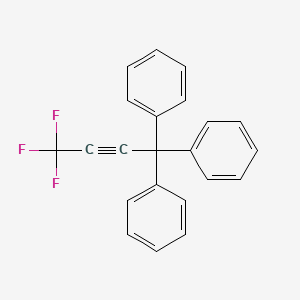
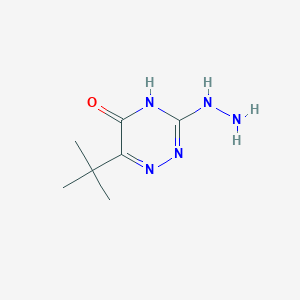

![N-[5-(Methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14214063.png)
![N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14214067.png)
